molecular formula C7H12N2O2 B8008548 Cyclopentane-1,3-dicarboxamide

Cyclopentane-1,3-dicarboxamide

Cat. No.: B8008548
M. Wt: 156.18 g/mol
InChI Key: XXYUQCRBRUNRET-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-dicarboxamide is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Isostere for Carboxylic Acid : Cyclopentane-1,3-dione derivatives, which are closely related to Cyclopentane-1,3-dicarboxamide, have been studied as novel isosteres for the carboxylic acid functional group. These derivatives exhibit similar physical-chemical properties to carboxylic acids and are used in drug design, such as in the synthesis of thromboxane A2 receptor antagonists (Ballatore et al., 2011).

  • Catalyst in Amination Reactions : N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, another derivative, serves as a new ligand for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines, enabling efficient reactions under mild conditions (Jiang et al., 2020).

  • Study of Protonation Effects : Cyclopentane carboxamide and its derivatives have been studied to understand the effects of internal hydrogen bonds and proton affinity. This research is significant for understanding the basicity and stability of these compounds (Witt et al., 2003).

  • Biocatalytic Desymmetrization : Enantioselective desymmetrizations of meso-cyclopentane-1,3-dicarbonitriles and cyclopentane-1,3-dicarboxamides have been studied using a microbial whole-cell catalyst. This has applications in synthesizing quaternary carbon-bearing enantiopure cyclopentanecarboxylic acids (Ao et al., 2015).

  • Radical Cation Rearrangement : Research on cyclopentane-1,3-diyl radical cations reveals insights into regio- and diastereoselectivities, offering opportunities for synthesizing complex polycyclic structures (Adam & Heidenfelder, 2010).

  • Influenza Virus Neuraminidase Inhibition : Cyclopentane derivatives, including peramivir, have been identified as potent inhibitors of influenza A and B virus neuraminidases, showing promise in the treatment of influenza virus infections (Smee & Sidwell, 2002).

  • Synthesis of Calicheamicin and Neocarzinostatin Analogs : Cyclopentane-1,3-diol derivatives have been synthesized as part of routes to analogs of calicheamicin and neocarzinostatin chromophore, demonstrating their potential in creating bioactive compounds (Cirla et al., 2004).

Properties

IUPAC Name

cyclopentane-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6(10)4-1-2-5(3-4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYUQCRBRUNRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentane-1,3-dicarboxamide
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Cyclopentane-1,3-dicarboxamide
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